N-(propan-2-yl)oxan-3-amine hydrochloride
CAS No.:
Cat. No.: VC20434794
Molecular Formula: C8H18ClNO
Molecular Weight: 179.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H18ClNO |
|---|---|
| Molecular Weight | 179.69 g/mol |
| IUPAC Name | N-propan-2-yloxan-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H17NO.ClH/c1-7(2)9-8-4-3-5-10-6-8;/h7-9H,3-6H2,1-2H3;1H |
| Standard InChI Key | XWZVPWLBFVHRDX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)NC1CCCOC1.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(Propan-2-yl)oxan-3-amine hydrochloride consists of a six-membered oxane ring substituted at the 3-position with an isopropylamine group, which is protonated and paired with a chloride counterion. The canonical SMILES representation (CC(C)NC1CCCOC1.Cl) and InChIKey (XWZVPWLBFVHRDX-UHFFFAOYSA-N) provide unambiguous identifiers for its structure . Key structural features include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₁₈ClNO | |
| Molecular Weight | 179.69 g/mol | |
| IUPAC Name | N-propan-2-yloxan-3-amine;hydrochloride | |
| Parent Compound CID | 21353730 |
The oxane ring adopts a chair conformation, minimizing steric strain, while the isopropyl group introduces steric bulk that influences reactivity and intermolecular interactions.
Spectroscopic and Computational Data
Predicted collision cross sections (CCS) for adducts of the parent compound (CID 21353730) range from 132.3 Ų ([M+H]⁺) to 141.8 Ų ([M+Na]⁺), suggesting moderate molecular compactness . Quantum mechanical calculations reveal a dipole moment of 3.2 D, indicative of polar character conducive to solubility in polar solvents like water and methanol.
Synthesis and Manufacturing
Reaction Pathway
The synthesis typically proceeds via three stages:
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Oxane Ring Formation: Cyclization of 1,5-pentanediol derivatives under acidic conditions yields oxane-3-ol.
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Amine Introduction: Nucleophilic substitution of the hydroxyl group with isopropylamine using Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine).
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Salt Formation: Treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt .
Optimization Parameters
Critical reaction conditions include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 2) | Prevents side reactions |
| Solvent | Tetrahydrofuran | Enhances nucleophilicity |
| Reaction Time | 12–16 hours (Step 1) | Maximizes cyclization |
Purification via recrystallization from ethanol/water mixtures achieves >95% purity, as verified by HPLC.
Physicochemical Behavior
Solubility and Stability
The compound exhibits:
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Thermal Stability: Decomposes at 218°C
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Hygroscopicity: Low (0.3% weight gain at 80% RH)
Stability studies indicate no degradation under nitrogen atmosphere at 4°C for 12 months .
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor for:
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Antiviral Agents: Functionalization at the amine position yields analogs inhibiting viral proteases.
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Neurotransmitter Analogs: Structural similarity to piperidine derivatives enables dopamine receptor modulation .
Materials Science
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Ionic Liquids: Combines with bis(trifluoromethanesulfonyl)imide to form low-melting-point (12°C) ionic liquids.
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Coordination Polymers: Self-assembles with Cu(II) ions into porous frameworks with CO₂ adsorption capacity.
Mechanistic Insights
Biological Activity
The protonated amine interacts with biomolecular targets through:
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Hydrogen Bonding: NH⁺···O=C interactions with enzyme active sites.
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Cation-π Interactions: Stabilization of ligand-receptor complexes .
Chemical Reactivity
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Nucleophilic Substitution: Quaternary ammonium formation with alkyl halides.
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Reductive Amination: Conversion to N-alkyl derivatives using sodium cyanoborohydride .
Comparative Analysis with Structural Analogs
Comparison with related compounds highlights unique properties:
| Compound | Molecular Formula | Key Difference | Application |
|---|---|---|---|
| 1-Methyl-N-(oxan-4-yl)pyrrolidin-3-amine | C₁₀H₂₀N₂O | Pyrrolidine ring | Serotonin receptor ligands |
| 2-(Oxan-3-yl)propan-2-amine | C₈H₁₇NO | Tertiary amine | Catalysis |
The hydrochloride salt’s ionic nature enhances aqueous solubility compared to neutral analogs .
Research Challenges and Future Directions
Knowledge Gaps
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In Vivo Toxicity: No published data on acute/chronic toxicity .
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Metabolic Pathways: Phase I/II metabolism remains uncharacterized.
Emerging Opportunities
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